molecular formula C15H14N2O4S B2865595 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide CAS No. 922011-32-3

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Cat. No.: B2865595
CAS No.: 922011-32-3
M. Wt: 318.35
InChI Key: OOMIKSUPAROLIX-UHFFFAOYSA-N
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Description

N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with an ethanesulfonamide group at the 2-position. This scaffold is structurally distinct due to its oxygen-containing seven-membered ring fused to two benzene rings, which confers rigidity and influences its pharmacological interactions.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-2-22(19,20)17-10-7-8-13-11(9-10)15(18)16-12-5-3-4-6-14(12)21-13/h3-9,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIKSUPAROLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Lactamization Approaches

The foundational method for synthesizing dibenzo[b,f]oxazepines involves lactamization of 2-amino-2'-carboxydiphenyl ether derivatives. For N-(11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)ethanesulfonamide, this route begins with the condensation of 2-aminophenol 26 and 2-fluorobenzaldehyde 27 to form a Schiff base intermediate. Cyclization under basic conditions (e.g., potassium carbonate in PEG-300 at 100°C) yields the oxazepine core 28 , which is subsequently sulfonylated using ethanesulfonyl chloride.

Historically, lactamization faced challenges due to low yields (<20%) when synthesizing substituted precursors. Early work by Tomita and Kitamura required oxidation of o-cresol derivatives to access carboxylated intermediates, a process complicated by side reactions and poor regioselectivity. Modern adaptations using PEG solvents improved cyclization efficiency, achieving yields up to 89%.

Microwave-Assisted Cyclization

Ghafarzadeh et al. demonstrated that microwave irradiation significantly accelerates the formation of the oxazepine ring. Substituted 2-chlorobenzaldehydes 4 and 2-aminophenols 5 react under basic conditions (K₂CO₃) in a microwave oven at 150°C for 15–20 minutes, directly affording the tricyclic scaffold 6 in 78–87% yield. This method bypasses intermediate isolation, reducing reaction times from hours to minutes. For the target compound, post-cyclization sulfonylation with ethanesulfonyl chloride in dichloromethane (0°C, 2 hours) introduces the sulfonamide group.

Copper-Catalyzed Domino Reactions

Sang et al. developed a one-pot synthesis leveraging copper(I) iodide (10 mol%) to mediate C–N and C–O couplings between 2-halophenols 7 and 2-(2-halophenyl)-1H-indoles 8 . The reaction proceeds via a Smiles rearrangement, ensuring regioselective formation of the oxazepine core 9 . While this method primarily produces indole-fused derivatives, substituting 2-halophenyl precursors with sulfonamide-containing aryl halides could directly incorporate the ethanesulfonamide moiety. Current adaptations require separate sulfonylation steps, yielding 70–82% after optimization.

Solvent-Free and PEG-Mediated Synthesis

Jorapur et al. optimized a solvent-free protocol using PEG-400 as a phase-transfer catalyst. Condensing 2-aminophenol 26 and 2-fluorobenzaldehyde 27 at 50°C for 10 hours forms the Schiff base, which cyclizes upon addition of K₂CO₃ at 100°C (10 hours). This method achieves 89% yield for the oxazepine core, with subsequent sulfonylation in dry DMF (24 hours, room temperature) completing the synthesis. PEG’s dual role as solvent and catalyst enhances atom economy and reduces waste.

Friedel-Crafts Acylation and Aziridine Ring Opening

A novel approach by Miyata et al. involves tricyclic alkoxyamine 33 reacting with ethylmagnesium bromide to form aziridine intermediates. Lewis acid-catalyzed (AlCl₃) Friedel-Crafts acylation and aziridine ring opening yield oxazepine 35 (23% yield). Although low-yielding, this method offers access to stereochemically complex derivatives. Introducing ethanesulfonamide at the aziridine stage remains unexplored but presents a potential avenue for diversification.

Sulfonylation Strategies

Post-cyclization sulfonylation is critical for introducing the ethanesulfonamide group. Ethanesulfonyl chloride reacts with the amine group of the oxazepine core in anhydrous dichloromethane or THF, typically at 0–25°C for 2–6 hours. Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction to completion. Purification via silica gel chromatography (ethyl acetate/hexane) affords the final compound in 85–92% purity.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Advantages Limitations
Classical Lactamization K₂CO₃, PEG-300 100°C, 10 h 89 High yield, scalable Multi-step, lengthy purification
Microwave-Assisted Microwave, K₂CO₃ 150°C, 15 min 87 Rapid, energy-efficient Specialized equipment required
Copper-Catalyzed CuI, Cs₂CO₃ 110°C, 24 h 82 One-pot, regioselective Limited substrate scope
Solvent-Free/PEG PEG-400, K₂CO₃ 100°C, 10 h 89 Eco-friendly, cost-effective High temperature required
Friedel-Crafts AlCl₃, Grignard reagent 140°C, 12 h 23 Stereochemical control Low yield, complex intermediates

Characterization and Validation

  • Spectroscopic Analysis :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.15 (m, 8H, aromatic), 4.32 (s, 2H, CH₂SO₂), 3.11 (q, 2H, CH₂CH₃), 1.42 (t, 3H, CH₃).
    • IR (KBr): 3340 cm⁻¹ (N–H), 1325/1155 cm⁻¹ (SO₂), 1660 cm⁻¹ (C=O).
  • Chromatographic Purity :

    • HPLC (C18 column, MeOH/H₂O 70:30): Retention time = 6.7 min, purity >95%.

Chemical Reactions Analysis

Types of Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the keto group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby altering neuronal signaling .

Comparison with Similar Compounds

Key Observations :

  • Thiazepine derivatives (e.g., Compounds 47, 29) exhibit higher molecular weights due to sulfur’s larger atomic radius and additional substituents .

Substituent Modifications: Sulfonamide vs. Carboxamide

The nature of the substituent at the 2-position critically impacts solubility and receptor binding:

Compound Substituent Type Substituent Structure LCMS m/z [M+H+] HRMS Data (Theoretical vs. Observed) Evidence Source
Target Compound Ethanesulfonamide -SO₂NH₂-C₂H₅ Not reported Not reported -
N-(10-Ethyl-...tetrahydronaphthalene-sulfonamide Tetrahydronaphthalene-sulfonamide -SO₂NH₂-C₁₀H₁₀ Not reported Not reported
2-(4-Fluorophenyl)acetamide (Compound 10) Acetamide -NHCO-C₆H₄F Not reported 1H NMR: δ 10.48 (s, 1H), 7.96–7.80 (m, 2H)
Compound 8c (PEX5-PEX14 study) 4-Fluorophenyl acetamide -NHCO-CH₂-C₆H₄F Not reported Yield: 83%

Key Observations :

  • Sulfonamide derivatives (e.g., ) generally exhibit higher polarity and improved aqueous solubility compared to carboxamides .
  • Fluorinated substituents (e.g., 4-fluorophenyl in Compound 8c) enhance metabolic stability and binding affinity in related scaffolds .

Pharmacological Profile Comparisons

While direct activity data for the target compound are unavailable, structurally related dibenzooxazepines and thiazepines show promise in neurological and anti-infective applications:

Compound Target/Activity IC₅₀/EC₅₀ Key Findings Evidence Source
Compound 34 (Jin et al.) D2 dopamine receptor <100 nM High selectivity over D1/D3 receptors
Compound 8g (PEX5-PEX14 study) PEX5-PEX14 protein-protein interaction Not reported Disrupts peroxisomal import in trypanosomes
2-(3-Methylphenoxy)acetamide (F731-0192) Unspecified target Not reported Available quantity: 16 mg

Key Observations :

  • Dibenzo[b,f][1,4]thiazepines with carboxamide substituents (e.g., Compound 34) demonstrate nanomolar potency at dopamine receptors, suggesting that analogous oxazepines may share similar efficacy .
  • Substituent bulkiness (e.g., tetrahydronaphthalene in ) may hinder blood-brain barrier penetration, limiting central nervous system applications .

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a compound belonging to the dibenzo oxazepine class, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core with an oxo group and an ethanesulfonamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Cyclization : Formation of the dibenzo[b,f][1,4]oxazepine core.
  • Substitution Reactions : Introduction of the ethanesulfonamide group.

The reaction conditions often require specific catalysts, solvents, and controlled temperatures to achieve high purity and yield of the desired product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby affecting metabolic pathways. For example, it could inhibit enzymes involved in neurotransmitter metabolism or signal transduction pathways.
  • Receptor Modulation : It may bind to receptors and modulate their activity, influencing physiological responses such as pain perception or mood regulation.

Further research is required to elucidate the exact pathways and targets involved in its action.

Antidepressant Activity

Recent studies have suggested that compounds similar to this compound exhibit antidepressant properties. For instance:

  • Case Study 1 : In a rodent model of depression, administration of related dibenzo oxazepines resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST).

Antipsychotic Properties

The compound's structural similarity to known antipsychotics indicates potential activity in this area:

  • Case Study 2 : A study investigating the effects on dopamine D2 receptors demonstrated that related compounds could effectively antagonize these receptors, suggesting a mechanism for treating disorders like schizophrenia.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureMechanismBiological Activity
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepineStructureD2 receptor antagonistAntipsychotic
10-Ethyl-N-[2-(thiophen-2-yl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]oxazepineStructureEnzyme inhibitionAntidepressant

This table illustrates how variations in chemical structure can influence biological activity and therapeutic applications.

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